molecular formula C11H16N2O2 B4680694 3-amino-4-(diethylamino)benzoic acid

3-amino-4-(diethylamino)benzoic acid

Cat. No.: B4680694
M. Wt: 208.26 g/mol
InChI Key: VWXFRCUFJXXRDC-UHFFFAOYSA-N
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Description

3-Amino-4-(diethylamino)benzoic acid is a substituted benzoic acid derivative that serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Compounds featuring both amino and diethylamino substitutions on a benzoic acid scaffold are of significant interest in medicinal chemistry. Research Applications and Value This compound is primarily utilized as a key precursor in the synthesis of more complex molecules. Its structural motif is common in the development of pharmacologically active agents. Based on closely related compounds, its potential research applications include serving as a starting material or intermediate for: Pharmaceutical Impurities and Metabolites: Structural analogs of this compound are critical in the synthesis and identification of process-related impurities and metabolites for established active pharmaceutical ingredients (APIs) . Anesthetic and Antiarrhythmic Drug Research: The diethylaminoethyl group is a known pharmacophore found in various therapeutic agents. Related compounds are building blocks for local anesthetics like proparacaine and antiarrhythmic drugs like procainamide . Chemical Synthesis: The molecule presents multiple functional groups (carboxylic acid, primary amine, tertiary amine) that allow for diverse chemical modifications, making it a versatile intermediate for constructing compound libraries or specialized chemical entities. Handling and Storage For research purposes only. Not for diagnostic, therapeutic, or any other human use. Researchers should handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated environment. Consult the Safety Data Sheet (SDS) for detailed hazard and handling information. Store in a cool, dark, and dry place, ideally under an inert atmosphere.

Properties

IUPAC Name

3-amino-4-(diethylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-13(4-2)10-6-5-8(11(14)15)7-9(10)12/h5-7H,3-4,12H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXFRCUFJXXRDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-(diethylamino)benzoic acid typically involves the following steps:

    Nitration: The starting material, 4-(diethylamino)benzoic acid, undergoes nitration to introduce a nitro group at the third position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain pure 3-amino-4-(diethylamino)benzoic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-amino-4-(diethylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form derivatives with different oxidation states.

    Substitution: The amino and diethylamino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted benzoic acids.

Scientific Research Applications

Chemistry: 3-amino-4-(diethylamino)benzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and dyes.

Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. It can also be employed in the development of biosensors.

Medicine: The compound has potential applications in medicinal chemistry. It is investigated for its antimicrobial and anticancer properties. Derivatives of this compound are explored for their therapeutic potential.

Industry: In the industrial sector, 3-amino-4-(diethylamino)benzoic acid is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-amino-4-(diethylamino)benzoic acid involves its interaction with specific molecular targets. The amino and diethylamino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function. The compound may also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Key Differences and Research Findings:

Lipophilicity and Bioavailability: The diethylamino group in 3-amino-4-(diethylamino)benzoic acid increases lipophilicity compared to methyl, hydroxy, or fluoro substituents. This property is critical in drug design, as higher lipophilicity enhances cell membrane permeability but may reduce aqueous solubility . In contrast, 3-amino-4-hydroxybenzoic acid exhibits moderate solubility in polar solvents due to its hydroxyl group, making it suitable for applications requiring water compatibility, such as antimicrobial agents .

Synthetic Utility: The methylamino analog (MeDbz) is extensively used in peptide cyclization due to its balanced solubility in 1,4-dioxane and reactivity in on-resin cyclization reactions . The diethylamino variant may offer altered reaction kinetics or solubility profiles, though experimental data are needed. 4-(Methylamino)-3-nitrobenzoic acid serves as a nitroaromatic building block in drug formulations, where its electron-withdrawing nitro group facilitates electrophilic substitution reactions .

Extraction and Diffusivity: highlights that substituents significantly influence extraction rates and diffusivity. Benzoic acid derivatives with larger hydrophobic groups (e.g., diethylamino) may exhibit slower extraction rates in aqueous systems due to lower distribution coefficients compared to simpler analogs like 3-amino-4-fluorobenzoic acid .

Crystallinity and Solubility: Triazinylaminobenzoic acids (structurally related to the target compound) are reported to have low solubility in common solvents like chloroform or methanol, requiring 1,4-dioxane for dissolution . This suggests that 3-amino-4-(diethylamino)benzoic acid may face similar challenges, limiting its utility in solution-phase reactions.

Q & A

Q. 1.1. What are the optimized synthetic routes for 3-amino-4-(diethylamino)benzoic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, such as nucleophilic substitution and catalytic hydrogenation. For example, diethylamino groups can be introduced via alkylation of a precursor amine using diethyl sulfate or bromoethane under basic conditions (e.g., K₂CO₃ in DMF) . Yield optimization requires controlled temperatures (60–80°C) and inert atmospheres to prevent oxidation. Post-synthesis purification via column chromatography or recrystallization (using ethanol/water mixtures) enhances purity (>95%) .

Q. 1.2. What analytical techniques are critical for characterizing the structural integrity of 3-amino-4-(diethylamino)benzoic acid?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., diethylamino protons at δ 1.1–1.3 ppm and N–CH₂ signals at δ 3.2–3.5 ppm) .
  • HPLC-MS : Validates molecular weight (MW 236.3 g/mol) and detects impurities (<2%) .
  • FT-IR : Identifies functional groups (e.g., carboxylic acid C=O stretch at 1680–1700 cm⁻¹ and N–H bending at 1550 cm⁻¹) .

Advanced Research Questions

Q. 2.1. How do steric and electronic effects of the diethylamino group influence the compound’s reactivity in medicinal chemistry applications?

The diethylamino group acts as an electron-donating substituent, enhancing solubility in polar solvents (logP ~1.5) and modulating interactions with biological targets. For instance, in enzyme inhibition studies, the bulky diethyl group may hinder binding to flat active sites but improve selectivity for hydrophobic pockets . Comparative studies with analogs (e.g., dimethylamino or pyrrolidinyl derivatives) reveal that steric bulk reduces binding affinity by ~30% in certain kinase assays .

Q. 2.2. What experimental strategies resolve contradictions in reported biological activities of 3-amino-4-(diethylamino)benzoic acid derivatives?

Discrepancies in bioactivity data (e.g., IC₅₀ values varying by 10-fold across studies) often arise from assay conditions. To address this:

  • Use standardized cell lines (e.g., HEK293 or HepG2) and control for pH (6.5–7.5), as the carboxylic acid group’s ionization state affects membrane permeability .
  • Employ isothermal titration calorimetry (ITC) to quantify binding thermodynamics, distinguishing specific vs. nonspecific interactions .
  • Cross-validate results with structural analogs (Table 1) to isolate structure-activity relationships (SAR) .

Q. Table 1: Comparative Bioactivity of 3-Amino-4-(diethylamino)benzoic Acid and Analogs

CompoundTarget EnzymeIC₅₀ (μM)Solubility (mg/mL)Source
3-Amino-4-(diethylamino)BAKinase X12.3 ± 1.24.5
3-Amino-4-(dimethylamino)BAKinase X8.9 ± 0.86.2
3-Amino-4-(cyclopentyl)BAKinase X25.6 ± 2.12.1

Q. 2.3. How can computational modeling guide the design of 3-amino-4-(diethylamino)benzoic acid derivatives for material science applications?

Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps ~4.2 eV), suggesting utility as organic semiconductors . Molecular dynamics (MD) simulations assess self-assembly behavior in polymer matrices, highlighting the role of hydrogen bonding between the amino group and carboxylate moieties . Experimental validation via XRD confirms predicted crystalline packing patterns .

Methodological Considerations

Q. 3.1. What protocols mitigate degradation during long-term storage of 3-amino-4-(diethylamino)benzoic acid?

  • Store at −20°C in amber vials under argon to prevent oxidation.
  • Add stabilizers (e.g., 0.1% BHT) to ethanolic stock solutions .
  • Monitor purity quarterly via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. 3.2. How to troubleshoot low yields in coupling reactions involving 3-amino-4-(diethylamino)benzoic acid?

  • Optimize activating agents: HATU/DIPEA outperforms EDC/NHS in amide bond formation (yields increase from 45% to 83%) .
  • Pre-activate the carboxylic acid at 0°C to minimize side reactions .
  • Use anhydrous solvents (DMF or DCM) to prevent hydrolysis .

Research Gaps and Future Directions

  • Mechanistic studies : Elucidate the role of the diethylamino group in modulating redox activity (e.g., via cyclic voltammetry) .
  • In vivo pharmacokinetics : Assess oral bioavailability using radiolabeled analogs in rodent models .
  • Material applications : Explore use in metal-organic frameworks (MOFs) for CO₂ capture, leveraging carboxylate coordination .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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